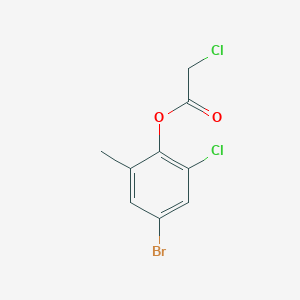
4-Bromo-2-chloro-6-methylphenyl chloroacetate
描述
4-Bromo-2-chloro-6-methylphenyl chloroacetate is a useful research compound. Its molecular formula is C9H7BrCl2O2 and its molecular weight is 297.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-2-chloro-6-methylphenyl chloroacetate, with the IUPAC name (4-bromo-2-chloro-6-methylphenyl) 2-chloroacetate, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is primarily utilized in organic synthesis and as an intermediate in the development of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈BrCl₂O₂, with a molecular weight of approximately 297.96 g/mol. The presence of bromine and chlorine atoms in its structure contributes to its reactivity and biological properties.
Structural Formula:
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The electron-withdrawing effects of the halogens enhance electrophilic character, allowing the compound to participate in nucleophilic substitutions and other reactions that may impact biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating the antimicrobial potential of chloroacetamides found that halogenated phenyl rings enhance lipophilicity, allowing better penetration through cell membranes. This property is crucial for compounds targeting Gram-positive bacteria like Staphylococcus aureus and MRSA, as well as fungi such as Candida albicans .
Insecticidal and Acaricidal Activity
Compounds derived from halogenated phenols, including derivatives of this compound, have been identified as valuable intermediates in the synthesis of insecticides and acaricides. These compounds demonstrate effective pest control properties, which are essential in agricultural applications .
Study on Antimicrobial Activity
A quantitative structure-activity relationship (QSAR) analysis was conducted on various chloroacetamides, revealing that those with halogen substitutions showed enhanced antimicrobial efficacy. The study highlighted that compounds with a para-substituted halogenated phenyl ring were particularly effective against both Gram-positive and Gram-negative bacteria .
Synthesis and Evaluation
In a related study, researchers synthesized several derivatives of chlorinated phenols, including this compound. They evaluated their biological activities through standard antimicrobial testing, confirming their effectiveness against a range of pathogens .
Data Table: Biological Activity Overview
科学研究应用
Chemical Synthesis
Building Block in Organic Chemistry
4-Bromo-2-chloro-6-methylphenyl chloroacetate serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. The compound can participate in nucleophilic substitution reactions, where the chloroacetate group can be replaced by nucleophiles, leading to the formation of new compounds with diverse functionalities.
Reactivity and Mechanism
The reactivity of this compound is significantly influenced by the electron-withdrawing effects of the bromine and chlorine atoms. These halogens stabilize the positive charge that develops during electrophilic attacks on the aromatic system, facilitating various substitution reactions. The kinetics of these reactions can vary based on solvent polarity and temperature, affecting both reaction rates and product distributions .
Medicinal Chemistry
Intermediate for Active Pharmaceutical Ingredients
In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have shown potential as insecticidal and acaricidal agents. For instance, it can be converted into 4-bromo-2-chlorophenols, which are valuable intermediates for producing phosphoric acid esters used in pest control .
Case Studies in Drug Development
Research has demonstrated that compounds derived from this compound exhibit biological activity against various pathogens. For example, studies have indicated its potential efficacy against certain bacterial strains when modified appropriately .
Material Science
Synthesis of Functional Materials
This compound is also explored in material science for the development of functional materials. Its reactivity allows for the incorporation into polymer matrices or other materials that require specific chemical functionalities. The versatility of halogenated compounds like this compound makes them suitable for creating materials with tailored properties for applications in electronics and coatings.
属性
IUPAC Name |
(4-bromo-2-chloro-6-methylphenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c1-5-2-6(10)3-7(12)9(5)14-8(13)4-11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFRORIICZAWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)CCl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















